molecular formula C13H13BrN2O2 B577963 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-34-9

4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B577963
CAS No.: 1242260-34-9
M. Wt: 309.163
InChI Key: XXRCSCXQXKJDKV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 4-amino-8-bromo-6-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRCSCXQXKJDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677875
Record name Ethyl 4-amino-8-bromo-6-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-34-9
Record name Ethyl 4-amino-8-bromo-6-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes:

    Bromination: Starting with 6-methylquinoline, bromination at the 8-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Nitration and Reduction: Nitration of the brominated product to introduce a nitro group at the 4-position, followed by reduction to convert the nitro group to an amino group.

    Carboxylation: Introduction of the carboxylic acid group at the 3-position, often through a carboxylation reaction using carbon dioxide.

    Esterification: Finally, esterification of the carboxylic acid with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Zinc in acetic acid or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Nitro-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester.

    Reduction: 4-Amino-6-methylquinoline-3-carboxylic acid ethyl ester.

    Substitution: 4-Amino-8-substituted-6-methylquinoline-3-carboxylic acid ethyl ester.

Scientific Research Applications

4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its role in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. This can lead to various biological effects, including antimicrobial or antiviral activity.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₃H₁₃BrN₂O₂
  • CAS Number : 1242260-34-9
  • Molecular Weight : 309.16 g/mol
  • Structure: A quinoline core substituted with an amino group at position 4, a bromine atom at position 8, a methyl group at position 6, and an ethyl ester at position 3 (Figure 1).

Key Features :

  • The ethyl ester group increases lipophilicity compared to carboxylic acid derivatives, affecting pharmacokinetic properties like membrane permeability .

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Quinoline Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
4-Amino-3-bromo-8-methoxyquinoline Br (3), NH₂ (4), OCH₃ (8) C₁₀H₉N₂OBr 269.10 1210642-96-8 Methoxy at C8 instead of Br; Br at C3 vs. C8
4-Amino-6-bromo-7-methylquinoline Br (6), NH₂ (4), CH₃ (7) C₁₀H₉N₂Br 249.11 1189106-59-9 Br at C6 vs. C8; no ester group
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Br (8), OH (4), COOEt (3) C₁₂H₁₀BrNO₃ 296.12 35975-57-6 Hydroxy instead of amino at C4; no methyl at C6
6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid F (6,8), OH (4), COOH (3) C₁₀H₅F₂NO₃ 249.15 N/A Fluorine instead of Br/CH₃; carboxylic acid at C3
Key Observations:

Functional Group Variations: The amino group (C4) in the target compound distinguishes it from analogues with hydroxyl (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate ) or methoxy groups (e.g., 4-Amino-3-bromo-8-methoxyquinoline ). Bromine Position: Bromine at C8 (target) vs. C3 or C6 in other compounds alters steric and electronic effects.

Ester vs. Acid: The ethyl ester in the target compound increases lipophilicity compared to carboxylic acid derivatives (e.g., 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid ), which may enhance cell membrane permeability but reduce aqueous solubility .

Key Insights:
  • Bromination Steps: The presence of bromine in the target compound and its analogues (e.g., 4-Amino-3-bromo-8-methoxyquinoline) suggests the use of regioselective bromination techniques, which may vary based on substituent positions .
  • Biological Activity: While highlights anti-inflammatory and antibacterial properties of hydroxyquinoline carboxylic acids, the target compound’s amino and bromine substituents may enhance these effects due to improved target engagement .

Physicochemical Properties

Table 3: Molecular Properties Comparison
Compound Name logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester ~3.2 (est.) 1 (NH₂) 4 (ester O, NH₂)
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate ~2.8 1 (OH) 4 (ester O, OH)
6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ~1.5 2 (OH, COOH) 5 (COOH, OH, F)
  • Hydrogen-Bonding Capacity: The amino group in the target compound provides an additional hydrogen-bond donor, which may improve interactions with biological targets compared to hydroxylated analogues .

Biological Activity

4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an amino group, a bromine atom, and a methyl group, contributing to its unique reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrN2O2C_{12}H_{12}BrN_{2}O_{2}, with a molecular weight of approximately 295.16 g/mol. Its structure includes:

  • Amino group at the 4-position
  • Bromine atom at the 8-position
  • Methyl group at the 6-position

These functional groups enhance the compound's solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various quinoline derivatives found that compounds with similar structures showed effectiveness against a range of bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Against Selected Bacteria

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
S. aureus25 µg/mL
S. agalactiae75 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that quinoline derivatives can inhibit cell proliferation in various cancer cell lines by interfering with cellular signaling pathways related to apoptosis and cell cycle regulation.

Case Study:
In a recent investigation, derivatives of this compound were tested against human cancer cell lines (e.g., breast cancer MCF-7 cells). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating substantial cytotoxicity compared to standard chemotherapeutic agents .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The presence of the amino group is believed to play a crucial role in modulating inflammatory responses by inhibiting specific enzymes involved in inflammatory pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Antimicrobial Action: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
  • Anticancer Activity: The compound potentially interferes with key signaling pathways involved in cancer cell survival and proliferation.
  • Anti-inflammatory Effects: It may modulate the activity of pro-inflammatory cytokines or enzymes like COX and LOX.

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